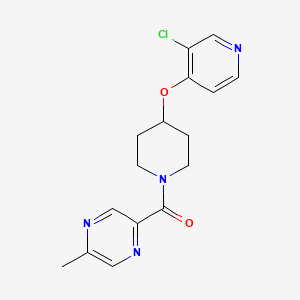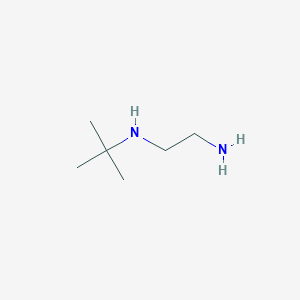![molecular formula C21H23ClN4O3S B2496732 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1209772-07-5](/img/structure/B2496732.png)
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a category of molecules that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry research. Such compounds are typically synthesized for their potential as therapeutic agents or for their unique chemical properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic compounds or heterocycles, followed by various functionalization steps, including halogenation, methoxylation, and the introduction of the piperazine moiety through nucleophilic substitution reactions. For instance, compounds with structural similarities have been synthesized through condensation reactions, often in the presence of carbodiimides or other coupling agents to form the desired carboxamide linkages (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure is typically elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and sometimes X-ray crystallography for solid compounds. These techniques provide information on the molecular framework, the nature of substituents, and the stereochemistry of the molecule. For example, X-ray diffraction studies have been used to confirm the structure of related piperazine carboxylate compounds, demonstrating the arrangement of functional groups and overall molecular conformation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Applications De Recherche Scientifique
Chemical Structure and Synthesis
- This compound belongs to a class of heterocyclic compounds that have been synthesized and characterized for various applications in scientific research. Such compounds are often explored for their potential biological activities. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized related compounds with benzodifuran and thiazolopyrimidine structures, which were evaluated for their anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity
- Piperazine derivatives, which include compounds structurally similar to 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide, have been studied extensively for their biological activities. Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized thiazol-5-yl piperazine derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in addressing microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial and Antiviral Properties
- Several studies have reported the synthesis of novel piperazine compounds with potent antimicrobial and antiviral activities. For instance, Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine, demonstrating significant antimicrobial and antiviral activities against specific targets (Reddy et al., 2013). Similarly, Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, which were found to have promising antimicrobial properties (Patil et al., 2021).
Applications in Imaging and Radiosynthesis
- Piperazine derivatives have also been explored in the field of imaging and radiosynthesis. Shimoda et al. (2015) developed a PET radiotracer based on a piperazine derivative for imaging fatty acid amide hydrolase in the brain, showcasing the compound's application in neurological studies (Shimoda et al., 2015).
Chemical Properties and Structural Analysis
- The synthesis and structural characterisation of novel piperazine derivatives, including those with similar structural motifs to the compound , have been a subject of extensive research. Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, which highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Lv, Ding, & Zhao, 2013).
Propriétés
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13-4-6-15(22)19-18(13)24-21(30-19)26-10-8-25(9-11-26)20(27)23-14-5-7-16(28-2)17(12-14)29-3/h4-7,12H,8-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCISIGMVOJDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)
![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)




![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
